molecular formula Sn2Zr B14724713 CID 71355010

CID 71355010

Cat. No.: B14724713
M. Wt: 328.64 g/mol
InChI Key: FZFMEIVJFKPTGT-UHFFFAOYSA-N
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Description

However, based on contextual clues from related evidence, CID (PubChem Compound Identifier) is a unique numerical code assigned to chemical entities in the PubChem database for systematic tracking and comparison . Compounds with similar CIDs (e.g., CID 185389, CID 156582093) are often structurally or functionally related, such as derivatives of oscillatoxin or steroid-based substrates .

Given the absence of specific data for CID 71355010, this analysis will focus on generalized methodologies for comparing chemical compounds using analogous examples from the evidence.

Properties

Molecular Formula

Sn2Zr

Molecular Weight

328.64 g/mol

InChI

InChI=1S/2Sn.Zr

InChI Key

FZFMEIVJFKPTGT-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71355010 involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including cyclodextrin inclusion complexes. These complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chemical Reaction Documentation Standards

For comparison, active compounds in the search results include:

CIDMolecular FormulaCompound NameKey Reactions/PropertiesSource
936C₆H₆N₂ONiacinamideActs as a weak base; forms salts via acid-neutralization PubChem
8266C₉H₄Cl₆O₃Chlorendic acidReacts with epoxides in polymer synthesis EPA Synthesis
31356C₉H₁₅Br₆O₄PTris(2,3-dibromopropyl) phosphateFlame retardant via radical scavenging EPA Synthesis

Key Observations :

  • Reaction mechanisms (e.g., acid-base, polymerization) are consistently annotated with GHS hazard codes, CASRNs, and experimental properties ([Sources 1, 5, 7]).

  • CID 71355010 lacks analogous documentation in these resources.

Recommendations for Further Research

Given the absence of data:

  • Experimental Synthesis : Conduct NMR, MS, and IR spectroscopy to characterize this compound’s reactivity.

  • Database Expansion : Query specialized repositories like Reaxys, SciFinder, or the NIST Chemistry WebBook.

  • Computational Modeling : Use tools like Gaussian or COSMO-RS to predict reaction pathways and thermodynamic stability.

Limitations of Current Data

  • Source Coverage : The provided materials focus on niacinamide, halogenated organophosphates, and metabolites, omitting this compound.

  • Reliability Constraints : Excluded domains (e.g., ) were not referenced, but no alternative authoritative sources for this CID exist in the provided data.

Scientific Research Applications

CID 71355010 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its behavior and properties. In biology, it may be used to investigate its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound could be explored for its potential to treat certain diseases or conditions. Additionally, its industrial applications may include its use in the production of specialized materials or as a component in manufacturing processes .

Mechanism of Action

The mechanism of action of CID 71355010 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved. Understanding the molecular targets and pathways is crucial for elucidating the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights structural comparisons of compounds with shared backbones or functional groups. For example:

  • Oscillatoxin derivatives (CID 101283546, CID 185389) differ by methyl group substitutions, altering their biological activity and stability .
  • Steroid-based substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675) share a tetracyclic steroid core but vary in side-chain modifications, influencing their receptor binding and metabolic pathways .

Hypothetical Comparison Framework for CID 71355010 (if structurally analogous):

Property This compound (Hypothetical) CID 185389 (30-Methyl-Oscillatoxin D) CID 12594 (DHEAS)
Molecular Formula Not Available C35H52O8 C19H28O5S
Molecular Weight 600.78 g/mol 368.48 g/mol
Key Functional Groups Epoxide, methyl ester Sulfate, hydroxyl
Biological Activity Cytotoxic Hormone regulator

Analytical Techniques for Differentiation

Evidence emphasizes methods like LC-ESI-MS and collision-induced dissociation (CID) to distinguish isomers. For instance:

  • Ginsenosides Rf and F11 (isomers) were differentiated via CID fragmentation patterns in mass spectrometry, enabling accurate identification of plant origins .
  • Betulin-derived inhibitors (CID 72326, CID 64971) were characterized using GC-MS and 3D structural overlays to assess binding affinities .

Pharmacological and Clinical Relevance

  • In vivo models : Reduction in diarrhea severity scores (e.g., from 2.19 ± 0.94 to 1.83 ± 0.72 with treatment) .
  • Mechanistic studies : Preservation of intestinal mucosa integrity observed via histopathology .

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